Metaraminol hydrochloride

Description

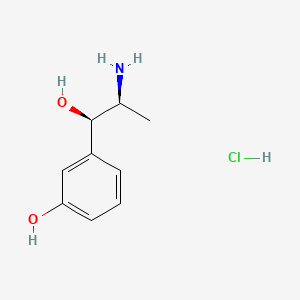

Structure

3D Structure of Parent

Properties

CAS No. |

5967-52-2 |

|---|---|

Molecular Formula |

C9H14ClNO2 |

Molecular Weight |

203.66 g/mol |

IUPAC Name |

3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol;hydrochloride |

InChI |

InChI=1S/C9H13NO2.ClH/c1-6(10)9(12)7-3-2-4-8(11)5-7;/h2-6,9,11-12H,10H2,1H3;1H/t6-,9-;/m0./s1 |

InChI Key |

PPRPRPMMKPXRKK-UHFFFAOYSA-N |

SMILES |

CC(C(C1=CC(=CC=C1)O)O)N.Cl |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC(=CC=C1)O)O)N.Cl |

Canonical SMILES |

CC(C(C1=CC(=CC=C1)O)O)[NH3+].[Cl-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Metaraminol hydrochloride; Metaraminol HCl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Metaraminol Hydrochloride – Indirect Sympathomimetic Mechanisms and Norepinephrine Displacement Kinetics

Executive Summary

This technical guide delineates the pharmacodynamic architecture of Metaraminol, a potent sympathomimetic amine with a dual mechanism of action.[1][2] Unlike pure agonists (e.g., Phenylephrine), Metaraminol functions as both a direct

Pharmacological Architecture

Molecular Structure & Affinity

Metaraminol (3-hydroxynorephedrine) is structurally analogous to norepinephrine but lacks the para-hydroxyl group on the benzene ring and possesses an

- -Methyl Group: Confers resistance to Monoamine Oxidase (MAO), significantly prolonging the half-life compared to endogenous catecholamines.

-

3-Hydroxyl Group: Essential for direct binding to adrenergic receptors, though with lower intrinsic efficacy than norepinephrine.

The Dual Mechanism

Metaraminol exhibits a mixed mechanism of action:

-

Direct Agonism: It binds directly to postsynaptic

-adrenergic receptors on vascular smooth muscle, inducing vasoconstriction.[3] -

Indirect Sympathomimesis: It enters presynaptic sympathetic nerve terminals, displacing endogenous norepinephrine from storage vesicles, leading to non-exocytotic release of NE into the synaptic cleft.

The Indirect Mechanism: Vesicular Displacement Kinetics

The defining characteristic of Metaraminol is its role as a False Neurotransmitter .[5][6] This process involves three distinct kinetic phases: Uptake, Displacement, and Co-release.

Phase I: Transporter-Mediated Entry (Uptake-1)

Metaraminol is a high-affinity substrate for the Norepinephrine Transporter (NET). It is actively transported from the extracellular space into the axoplasm of the sympathetic varicosity. This step is rate-limiting and sensitive to uptake inhibitors (e.g., cocaine, tricyclic antidepressants).

Phase II: Vesicular Translocation (VMAT2)

Once in the axoplasm, Metaraminol acts as a substrate for the Vesicular Monoamine Transporter 2 (VMAT2). It is translocated into the synaptic vesicle in exchange for hydrogen ions (

Phase III: Stoichiometric Displacement

Inside the vesicle, Metaraminol accumulates and stoichiometrically displaces endogenous norepinephrine into the axoplasm. The displaced NE then leaks into the synaptic cleft via reverse transport or passive diffusion, activating postsynaptic receptors.

Phase IV: The "False" Release

Upon subsequent nerve depolarization, vesicles containing Metaraminol are fused with the membrane. Metaraminol is co-released with the remaining NE. While Metaraminol activates the receptor, its lower intrinsic efficacy compared to NE can result in a diminished response over time as the ratio of Metaraminol-to-NE in the vesicle increases.

Visualization: Synaptic Displacement Pathway

The following diagram illustrates the pathway of Metaraminol from the bloodstream into the synaptic vesicle and the subsequent displacement of Norepinephrine.[6]

Figure 1: Metaraminol acts as a substrate for NET and VMAT2, displacing Norepinephrine (NE) from vesicles. The displaced NE activates the receptor.

Experimental Validation Protocols

To rigorously confirm the indirect sympathomimetic nature of Metaraminol, researchers must isolate the drug's dependence on endogenous NE stores. The following protocols utilize Reserpine (to deplete vesicles) and Cocaine (to block uptake) as pharmacological probes.

Protocol A: Reserpine-Induced Norepinephrine Depletion

Objective: To demonstrate that Metaraminol's efficacy is partially dependent on the presence of releasable NE stores.

Methodology:

-

Subject Preparation: Use Wistar rats (n=10 per group).

-

Pretreatment (Group 1 - Depleted): Administer Reserpine (3 mg/kg, i.p.) 24 hours prior to the experiment.

-

Pretreatment (Group 2 - Control): Administer Saline vehicle.

-

Experimental Phase: Anesthetize animals and instrument for carotid artery pressure monitoring.

-

Challenge: Administer Metaraminol (IV bolus, graded doses 10-100 µg/kg).

-

Analysis:

-

Control Group: Robust pressor response observed (Direct + Indirect effect).

-

Reserpine Group: Significantly attenuated pressor response.[9] The remaining response represents the pure direct

agonism. The difference between Control and Reserpine groups quantifies the indirect component.

-

Protocol B: Cocaine Blockade of Uptake-1

Objective: To prove that Metaraminol requires entry into the nerve terminal via NET to exert its indirect effect.

Methodology:

-

Preparation: Isolated tissue bath (e.g., Rat Vas Deferens or Rabbit Aortic Strip).

-

Baseline: Establish a dose-response curve for Metaraminol.

-

Intervention: Incubate tissue with Cocaine (

M) for 20 minutes. -

Re-Challenge: Repeat Metaraminol dose-response.

-

Result Interpretation:

-

Metaraminol: The curve shifts to the right (reduced potency) because the drug cannot enter the terminal to release NE.

-

Control (Norepinephrine): The curve shifts to the left (supersensitivity) because reuptake of the agonist is blocked.

-

Differentiation: This opposing shift is the diagnostic hallmark of an indirect-acting amine requiring uptake.

-

Visualization: Experimental Logic Flow

The following decision tree outlines how to interpret these pharmacological challenges.

Figure 2: Pharmacological decision tree for distinguishing Metaraminol (indirect/mixed) from pure agonists using Reserpine and Cocaine.

Clinical & Translational Implications[2][4]

Tachyphylaxis

A critical limitation of Metaraminol in clinical settings is tachyphylaxis (rapidly diminishing response).

-

Mechanism: Repeated administration leads to the replacement of the finite vesicular NE pool with Metaraminol.[6]

-

Consequence: Once the "real" NE is depleted, subsequent doses of Metaraminol release only previously stored Metaraminol. Since Metaraminol has lower intrinsic efficacy at the

receptor than NE, the hemodynamic response decays.

Comparative Hemodynamics

The table below summarizes the differentiation between Metaraminol and standard comparators.

| Feature | Metaraminol | Norepinephrine | Phenylephrine |

| Primary Mechanism | Mixed (Direct | Direct ( | Direct ( |

| NET Interaction | Substrate (Transported) | Substrate (Transported) | Not a substrate |

| Vesicular Storage | Yes (Displaces NE) | Yes (Endogenous) | No |

| Reserpine Effect | Response Blunted | Response Potentiated (Supersensitivity) | Response Potentiated |

| Cocaine Effect | Response Reduced | Response Potentiated | No Change / Potentiated |

| Tachyphylaxis | High Risk (Vesicular Depletion) | Low Risk | Low Risk |

References

-

Harrison, D. C., Chidsey, C. A., & Braunwald, E. (1963). Studies on the Mechanism of Action of Metaraminol (Aramine).[1][2][4][6][10] Annals of Internal Medicine.

-

Axelrod, J. (1971). Noradrenaline: Fate and Control of Its Biosynthesis. Science.

-

Trendelenburg, U. (1963). Supersensitivity and Subsensitivity to Sympathomimetic Amines. Pharmacological Reviews.

-

Levy, B., & Ahlquist, R. P. (1961). A study of sympathetic ganglionic stimulants. Journal of Pharmacology and Experimental Therapeutics.

-

Deranged Physiology. (2023). Metaraminol: Mechanism of Action and Clinical Pharmacology.

Sources

- 1. safercare.vic.gov.au [safercare.vic.gov.au]

- 2. droracle.ai [droracle.ai]

- 3. droracle.ai [droracle.ai]

- 4. Metaraminol | C9H13NO2 | CID 5906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. derangedphysiology.com [derangedphysiology.com]

- 6. derangedphysiology.com [derangedphysiology.com]

- 7. Effect of sympathomimetic drugs in eliciting hypertensive responses to reserpine in the rat, after pretreatment with monoamineoxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. Sympathomimetic actions of reserpine administered during treatment with dopamine in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the State-Dependent Pharmacodynamics of Metaraminol Hydrochloride

For Drug Development Professionals, Researchers, and Scientists

Preamble: A Molecule of Two Minds

Metaraminol, a synthetic sympathomimetic amine, presents a fascinating case study in state-dependent pharmacodynamics. Its pressor effects, mediated through a dual mechanism of direct α1-adrenergic receptor agonism and indirect action via norepinephrine release, are not static.[1][2] The physiological backdrop against which it is administered—be it the stable landscape of normotension or the turbulent environment of hypotension—profoundly dictates its therapeutic and adverse effects. This guide eschews a conventional template to deliver a nuanced exploration of Metaraminol's behavior, providing researchers and drug development professionals with a deeper, mechanistically-grounded understanding. We will dissect the causality behind its varied actions and provide robust, validated protocols for its investigation.

Section 1: The Dual-Pronged Mechanism of Action: A Delicate Balance

Metaraminol's primary therapeutic action is to increase blood pressure, a feat it accomplishes through two synergistic pathways.[1][2] Understanding the interplay between these mechanisms is critical to appreciating its state-dependent effects.

Direct α1-Adrenergic Agonism

Metaraminol directly binds to and activates α1-adrenergic receptors on vascular smooth muscle.[3][4] This interaction initiates a well-defined signaling cascade, leading to vasoconstriction and an increase in systemic vascular resistance (SVR).[3]

Detailed Methodologies

Protocol 1: Measurement of Cardiac Output via Thermodilution

This remains a gold-standard technique for accurate cardiac output measurement in research settings.

-

Catheter Placement: A pulmonary artery (PA) catheter is inserted into a central vein and advanced through the right atrium and ventricle into the pulmonary artery.

-

Injectate Preparation: A 10 mL syringe is filled with sterile dextrose 5% in water (D5W) at a known, cooler temperature than the subject's blood.

-

Injection: The cold injectate is rapidly and smoothly injected into the proximal (right atrial) port of the PA catheter. [5]4. Temperature Sensing: A thermistor at the tip of the PA catheter in the pulmonary artery continuously measures the change in blood temperature as the cold bolus passes.

-

Calculation: A connected cardiac output computer integrates the temperature change over time to calculate the cardiac output using the Stewart-Hamilton equation. [6] Protocol 2: Calculation of Systemic Vascular Resistance (SVR)

SVR is a calculated parameter and not directly measured.

-

Required Parameters:

-

Mean Arterial Pressure (MAP) from an arterial line.

-

Central Venous Pressure (CVP) from a central venous catheter or the proximal port of a PA catheter.

-

Cardiac Output (CO) from thermodilution or other methods.

-

-

Formula: SVR (dynes·sec/cm⁵) = [(MAP - CVP) / CO] x 80 [7][8]3. Self-Validation: Ensure accurate and simultaneous measurements of MAP, CVP, and CO. The system should be properly zeroed and calibrated.

Section 4: Clinical and Research Implications

The state-dependent nature of Metaraminol's pharmacodynamics has significant implications for its clinical use and future research.

-

Tachyphylaxis: With prolonged use, particularly in hypotensive states requiring continuous infusion, the indirect effects of Metaraminol can diminish as norepinephrine stores are depleted. [1]This phenomenon, known as tachyphylaxis, may necessitate escalating doses or switching to a direct-acting vasopressor like norepinephrine.

-

Adverse Effects: In normotensive or near-normotensive individuals, the most common adverse effect is reflex bradycardia, which is a direct consequence of a healthy baroreflex. [3][4]In any patient, excessive vasoconstriction can lead to impaired perfusion of the skin, gut, and kidneys. [4]* Future Research Directions: Further studies are needed to quantify the dose-response relationship of Metaraminol in different hypotensive etiologies. Research into its effects on regional microcirculation in both normotensive and hypotensive states would also be of significant value.

Conclusion

Metaraminol hydrochloride is a valuable pressor agent whose pharmacodynamic effects are intricately linked to the underlying physiological state of the recipient. In normotension, its effects are heavily modulated by the baroreflex, leading to a controlled increase in blood pressure and reflex bradycardia. In contrast, in vasodilatory hypotension, its potent vasoconstrictor actions are more pronounced and therapeutically targeted, with a blunted baroreflex response. A thorough understanding of these state-dependent mechanisms, supported by rigorous experimental evaluation, is paramount for the safe and effective development and clinical application of this and other vasoactive drugs.

References

-

Metaraminol • LITFL • CCC. (n.d.). LITFL. Retrieved February 4, 2026, from [Link]

-

Metaraminol - Deranged Physiology. (2025, December 5). Deranged Physiology. Retrieved February 4, 2026, from [Link]

-

Metaraminol (Critical Care Formulary) | Right Decisions. (2023, August 14). NHS Scotland. Retrieved February 4, 2026, from [Link]

-

Pharm 101: Metaraminol • LITFL • Top 200 Drugs. (2020, July 26). LITFL. Retrieved February 4, 2026, from [Link]

-

Metaraminol - Safer Care Victoria. (2018, November 21). Safer Care Victoria. Retrieved February 4, 2026, from [Link]

-

Metaraminol – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 4, 2026, from [Link]

-

The Use of Metaraminol as a Vasopressor in Critically Unwell Patients: A Narrative Review and a Survey of UK Practice. (n.d.). PMC. Retrieved February 4, 2026, from [Link]

-

Effects of metaraminol and norepinephrine on hemodynamics and kidney function in a miniature pig model of septic shock. (2024, July 27). PMC. Retrieved February 4, 2026, from [Link]

-

Metaraminol - Safer Care Victoria. (n.d.). Safer Care Victoria. Retrieved February 4, 2026, from [Link]

-

What is the mechanism of action of metaraminol? (2025, March 18). Dr.Oracle. Retrieved February 4, 2026, from [Link]

-

Systemic Vascular Resistance (SVR)| NursingCenter. (2017, May 25). NursingCenter. Retrieved February 4, 2026, from [Link]

-

Baroreflex Buffering and Susceptibility to Vasoactive Drugs | Circulation. (n.d.). Circulation. Retrieved February 4, 2026, from [Link]

-

3D Tissue-Engineered Vascular Drug Screening Platforms: Promise and Considerations. (2022, March 4). MDPI. Retrieved February 4, 2026, from [Link]

-

Procedure: Cardiac Output Measurements. (n.d.). LHSC. Retrieved February 4, 2026, from [Link]

-

Human and animal models for studying hemorrhagic shock. (2025, July 10). PMC. Retrieved February 4, 2026, from [Link]

-

Physiology, Systemic Vascular Resistance - StatPearls - NCBI Bookshelf. (n.d.). NCBI. Retrieved February 4, 2026, from [Link]

-

Redefining the modern paradigm of vasopressor therapy for vasodilatory shock. (2025, October 14). PubMed. Retrieved February 4, 2026, from [Link]

-

Developing a Clinically Relevant Hemorrhagic Shock Model in Rats. (2024, March 22). JoVE. Retrieved February 4, 2026, from [Link]

-

Thermodilution measurement of cardiac output by PA catheter - Deranged Physiology. (2023, December 18). Deranged Physiology. Retrieved February 4, 2026, from [Link]

-

Baroreflex sensitivity: mechanisms and measurement. (n.d.). PMC. Retrieved February 4, 2026, from [Link]

-

Arteriolar Collapse and Haemodynamic Incoherence in Shock: Rethinking Critical Closing Pressure. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

-

Experimental Models of Hemorrhagic Shock: A Review. (2013, April 23). Karger Publishers. Retrieved February 4, 2026, from [Link]

-

Baroreflex Sensitivity Assessment - Latest Advances and Strategies | ECR Journal. (2011, April 12). ECR Journal. Retrieved February 4, 2026, from [Link]

-

Cardiac Output Measurement by Thermal Dilution. (n.d.). Retrieved February 4, 2026, from [Link]

-

Systemic Vascular Resistance. (n.d.). Cardiovascular Physiology Concepts. Retrieved February 4, 2026, from [Link]

-

Systemic Vascular Resistance Index Equation Page :: MediCalculator. (n.d.). ScyMed. Retrieved February 4, 2026, from [Link]

-

Time Variable Models of Severe Hemorrhagic Shock in Rats. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

-

Measuring Cardiac Output: Intermittent Bolus Thermodilution Method. (2004, October 1). AACN Journals. Retrieved February 4, 2026, from [Link]

-

Derived values from cardiac output measurement devices - Deranged Physiology. (2023, December 18). Deranged Physiology. Retrieved February 4, 2026, from [Link]

-

Baroreflex Sensitivity Assessment Using the Sequence Method with Delayed Signals in End-Stage Renal Disease Patients. (2022, December 27). MDPI. Retrieved February 4, 2026, from [Link]

-

Experimental rat models of hemorrhagic shock: insights into controlled, uncontrolled, and trauma-associated protocols. (2026, January 21). PubMed. Retrieved February 4, 2026, from [Link]

-

Synthetic solutions for ethical and effective drug testing. (2024, July 22). News-Medical. Retrieved February 4, 2026, from [Link]

-

In Vitro Models for Drug Testing. (2014, July 31). YouTube. Retrieved February 4, 2026, from [Link]

-

Comparison of three methods for the determination of baroreflex sensitivity in conscious rats. (n.d.). PubMed. Retrieved February 4, 2026, from [Link]

Sources

- 1. derangedphysiology.com [derangedphysiology.com]

- 2. The Use of Metaraminol as a Vasopressor in Critically Unwell Patients: A Narrative Review and a Survey of UK Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. litfl.com [litfl.com]

- 4. litfl.com [litfl.com]

- 5. Procedure: Cardiac Output Measurements | LHSC [lhsc.on.ca]

- 6. derangedphysiology.com [derangedphysiology.com]

- 7. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]

- 8. CV Physiology | Systemic Vascular Resistance [cvphysiology.com]

Metaraminol hydrochloride's beta-1 adrenergic activity and inotropic effects.

Topic: Metaraminol Hydrochloride: Beta-1 Adrenergic Activity & Inotropic Mechanisms Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

Metaraminol hydrochloride ((-)-

This guide provides a technical deep-dive into the often-overlooked

Pharmacological Profile: The "False Neurotransmitter" Mechanism[3]

Metaraminol is a mixed-acting sympathomimetic. Its structural similarity to norepinephrine allows it to interface with adrenergic transport systems, acting as a "false neurotransmitter."[3]

Receptor Selectivity & Binding

-

Direct Activity: Metaraminol exhibits high affinity for

-adrenergic receptors , driving systemic vasoconstriction.[2][5][6] It possesses weak direct affinity for -

Indirect Activity (Dominant Inotropic Mechanism): The drug is actively transported into presynaptic sympathetic nerve terminals via the Norepinephrine Transporter (NET) . Once intracellular, it is translocated into storage vesicles via the Vesicular Monoamine Transporter 2 (VMAT2) , displacing endogenous norepinephrine into the synaptic cleft.

The Displacement Kinetics

The displaced norepinephrine activates postsynaptic

-

Note: In catecholamine-depleted states (e.g., chronic heart failure, reserpine treatment), metaraminol's inotropic effect is significantly blunted.

Figure 1: Mechanism of Action – Direct vs. Indirect Pathways

Caption: Metaraminol acts directly on Alpha-1 receptors while indirectly stimulating Beta-1 receptors via norepinephrine displacement.[1]

Beta-1 Adrenergic Signaling & Inotropy

The positive inotropic effect, whether direct or indirect, follows the canonical

Signal Transduction Pathway

-

Ligand Binding: NE (or Metaraminol) binds to the

-adrenergic receptor. -

G-Protein Activation: The

subunit dissociates and activates Adenylyl Cyclase (AC) . -

Second Messenger: AC converts ATP to cAMP .

-

Kinase Activation: cAMP activates Protein Kinase A (PKA) .

-

Calcium Handling:

-

PKA phosphorylates L-type

channels (increasing influx). -

PKA phosphorylates Phospholamban (disinhibiting SERCA2a, accelerating relaxation/lusitropy).

-

PKA phosphorylates Ryanodine Receptors (RyR2) (increasing

release from SR).

-

Figure 2: Intracellular Inotropic Signaling Cascade

Caption: The Gs-cAMP-PKA pathway driving metaraminol-mediated inotropy and lusitropy.

Clinical & Experimental Hemodynamics

The "Inotropic Paradox" of metaraminol is that despite increasing myocardial contractility, it often decreases Cardiac Output (CO).

The Hemodynamic Conflict

| Parameter | Effect | Mechanism |

| Systemic Vascular Resistance (SVR) | ↑↑ Increase | Strong direct |

| Contractility ( | ↑ Increase | Indirect |

| Heart Rate (HR) | ↓ Decrease | Baroreceptor reflex overrides weak |

| Afterload | ↑↑ Increase | Due to elevated SVR. |

| Cardiac Output (CO) | ↔ / ↓ Variable | Increased afterload + Bradycardia often offset increased contractility. |

Clinical Implication

Metaraminol is ideal for vasodilatory shock (e.g., neurogenic shock, anesthesia-induced hypotension) where SVR is lost. It is less suitable for cardiogenic shock compared to dobutamine or milrinone, as the increased afterload can strain a failing ventricle despite the inotropic boost.

Experimental Protocols

To accurately assess metaraminol's inotropic activity, researchers must isolate the heart from systemic reflexes. Below are two validated protocols.

Protocol A: Ex Vivo Langendorff Heart (Gold Standard for Inotropy)

Purpose: To measure direct/indirect inotropic effects without baroreceptor interference.

-

Preparation: Excise heart from male Sprague-Dawley rat (250-300g) under deep anesthesia.

-

Perfusion: Retrograde perfusion via aorta with Krebs-Henseleit buffer (37°C, pH 7.4, oxygenated with 95%

/5% -

Instrumentation: Insert a latex balloon connected to a pressure transducer into the left ventricle. Set Left Ventricular End-Diastolic Pressure (LVEDP) to 5-10 mmHg.

-

Equilibration: Pace heart at 300 bpm; stabilize for 20 mins.

-

Intervention:

-

Group 1 (Control): Vehicle.

-

Group 2 (Metaraminol): Infuse

to -

Group 3 (Depletion): Pre-treat animal with Reserpine (5 mg/kg i.p. 24h prior) to deplete NE stores.

-

-

Endpoints: Measure Left Ventricular Developed Pressure (LVDP) and

.-

Expected Result: Group 2 shows dose-dependent increase in

. Group 3 shows significantly blunted response, confirming the indirect mechanism.

-

Protocol B: In Vivo Load-Independent Contractility (PV Loops)

Purpose: To assess inotropy in an intact system while correcting for afterload changes.

-

Instrumentation: Place a conductance catheter (PV loop catheter) into the LV of an anesthetized pig/dog.

-

Occlusion: Perform transient inferior vena cava (IVC) occlusions to vary preload.

-

Measurement: Calculate the End-Systolic Pressure-Volume Relationship (ESPVR) . The slope of this line (

) is the load-independent measure of contractility. -

Administration: Bolus Metaraminol (10-50

). -

Analysis: Observe the leftward/upward shift of the ESPVR slope, indicating positive inotropy, distinct from the arterial pressure rise.

Figure 3: Experimental Workflow (Langendorff)

Caption: Workflow to differentiate direct vs. indirect inotropic effects of Metaraminol.

Safety & Toxicology

-

Tachyphylaxis: Repeated dosing leads to depletion of presynaptic norepinephrine stores, resulting in diminishing hemodynamic returns (tachyphylaxis).

-

Tissue Necrosis: Extravasation can cause severe necrosis due to intense localized

vasoconstriction. Administration via a central line is preferred for continuous infusions.[1] -

Arrhythmogenesis: While less arrhythmogenic than pure catecholamines, high doses can trigger ventricular ectopy, particularly in the setting of halothane anesthesia or digoxin toxicity.

References

-

Harrison, D. C., Chidsey, C. A., & Braunwald, E. (1963). Studies on the Mechanism of Action of Metaraminol (Aramine).[3] Annals of Internal Medicine. Link

-

Livesay, W. R., Moyer, J. H., & Chapman, D. W. (1954). The Cardiovascular and Renal Hemodynamic Effects of Aramine. American Heart Journal. Link

-

Shore, P. A., Busfield, D., & Alpers, H. S. (1964). Binding and Release of Metaraminol: Mechanism of Norepinephrine Depletion. Journal of Pharmacology and Experimental Therapeutics. Link

-

Deranged Physiology. (2025). Metaraminol: Pharmacodynamics and Mechanism of Action. Deranged Physiology Online. Link

-

Safer Care Victoria. (2020). Metaraminol: Clinical Guidelines and Pharmacology. Victorian Government Health Information. Link

Sources

Cellular Pathways Activated by Metaraminol Hydrochloride in Endothelial Cells

Executive Summary

Metaraminol hydrochloride is a potent sympathomimetic amine predominantly utilized clinically as a vasopressor for the treatment of acute hypotension.[1] While its primary hemodynamic efficacy is attributed to

This technical guide dissects the cellular signaling cascades activated by Metaraminol in endothelial cells (ECs). Contrary to the classical view of the endothelium as a passive barrier, Metaraminol-induced

Receptor Dynamics and Localization

Metaraminol acts as a direct agonist at

Endothelial -Adrenergic Receptor Profile

Endothelial cells express distinct subtypes of the

-

Ligand Binding: Metaraminol binds to the G-protein-coupled receptor (GPCR) on the plasma membrane.

-

G-Protein Coupling: The

-AR couples primarily to the

Core Signaling Cascades

Upon Metaraminol binding, the endothelial

Axis I: The Calcium-eNOS Pathway (Vasomotor Modulation)

While Metaraminol causes systemic vasoconstriction via VSMCs, its action on ECs initiates a counter-regulatory vasodilatory signal, likely a homeostatic brake to prevent excessive ischemia.

-

Activation: The

-

Hydrolysis: PLC

hydrolyzes PIP -

Calcium Release:

binds to -

eNOS Activation: Elevated

binds Calmodulin, which activates Endothelial Nitric Oxide Synthase (eNOS). -

NO Production: eNOS converts L-arginine to Nitric Oxide (NO), which diffuses to adjacent VSMCs to buffer the contractile response.

Axis II: The PKC-ERK/p38 Axis (Anti-Inflammatory & Barrier Protection)

Recent translational research (e.g., in septic cardiomyopathy models) identifies this pathway as critical for maintaining endothelial barrier integrity during stress.

-

PKC Activation: DAG recruits and activates Protein Kinase C (PKC).

-

MAPK Modulation: PKC activation leads to the phosphorylation of ERK1/2.

-

p38 Inhibition: Crucially, this cascade inhibits the phosphorylation of p38 MAPK, a pro-inflammatory driver.

-

Transcription Factor Regulation: The pathway suppresses nuclear translocation of NF-

B (p65) . -

Outcome: Downregulation of adhesion molecules (ICAM-1, VCAM-1) and reduced leukocyte transmigration.

Axis III: The Anti-Angiogenic Switch

Metaraminol signaling actively represses endothelial proliferation, stabilizing the vessel wall rather than promoting growth.

-

Cell Cycle Arrest:

-AR stimulation inhibits Retinoblastoma protein (Rb) phosphorylation. -

DNA Synthesis Blockade: This prevents the

phase transition, effectively halting DNA synthesis and tubule formation.

Visualization: Metaraminol Signaling Topology

The following diagram maps the divergence of these pathways from the central receptor event.

Caption: Divergent signaling pathways of Metaraminol in endothelial cells. Green nodes indicate activation/upregulation; Red dashed nodes indicate inhibition/downregulation by the pathway.

Experimental Protocols

To validate these pathways, researchers must employ rigorous, self-validating protocols. The following methodologies are optimized for Human Umbilical Vein Endothelial Cells (HUVECs) or Coronary Artery Endothelial Cells (HCAECs).

Protocol A: Metaraminol Stimulation & Lysate Preparation

Objective: Establish a standardized treatment baseline for downstream assays.

-

Cell Culture: Seed ECs in 6-well plates (

cells/well) in EGM-2 medium. Grow to 90% confluence. -

Starvation: Replace medium with serum-free basal medium (0.5% BSA) for 12–16 hours. Rationale: Eliminates growth factor noise (VEGF/EGF) to isolate

-AR signaling. -

Pre-treatment (Optional Blockade):

-

To confirm receptor specificity, incubate with Prazosin (1

M,

-

-

Stimulation:

-

Treat cells with Metaraminol Hydrochloride (Sigma-Aldrich).

-

Dose Response:

M to -

Time Course:

-

5–15 min for Phospho-ERK/PKC/eNOS (Rapid signaling).

-

6–24 hours for ICAM-1/VCAM-1 expression (Protein synthesis).

-

-

-

Termination: Wash 2x with ice-cold PBS containing phosphatase inhibitors (

, NaF). Lyse immediately in RIPA buffer.

Protocol B: Functional Barrier Integrity Assay (Transwell)

Objective: Quantify the anti-inflammatory/barrier-protective effect of Metaraminol under septic conditions (LPS challenge).

| Step | Action | Technical Note |

| 1. Setup | Seed ECs ( | Allow 3-4 days for tight junction formation (TEER > 200 |

| 2. Injury | Add LPS (1 | Induces permeability/leakage. |

| 3. Treatment | Co-treat with Metaraminol (10 | Test group. |

| 4. Tracer | Add FITC-Dextran (40 kDa) to the upper chamber after 6h. | 40 kDa mimics albumin leakage. |

| 5. Readout | Sample lower chamber media after 30 min. Measure fluorescence. | Reduced fluorescence = Preserved barrier function. |

Visualization: Experimental Workflow

Caption: Step-by-step experimental workflow for validating Metaraminol-induced endothelial pathways.

Quantitative Data Summary

The following table summarizes expected quantitative changes in endothelial markers upon Metaraminol exposure, based on

| Marker | Assay Type | Expected Change (vs. Control) | Mechanism |

| Intracellular | Fluo-4 AM Imaging | ||

| p-eNOS (Ser1177) | Western Blot | ||

| ICAM-1 / VCAM-1 | ELISA / qPCR | Inhibition of NF- | |

| DNA Synthesis | Cell cycle arrest ( | ||

| p-p38 MAPK | Western Blot | PKC-mediated suppression |

References

-

Dr. Oracle. (2025). Mechanism of action of Metaraminol. Retrieved from [Link]

-

Zhang, L., et al. (2010). Functional alpha-1B adrenergic receptors on human epicardial coronary artery endothelial cells. National Institutes of Health. Retrieved from [Link]

-

Li, H., et al. (2024). Endothelial α1-adrenergic receptor activation improves cardiac function in septic mice via PKC-ERK/p38MAPK signaling pathway. PubMed.[2][3] Retrieved from [Link]

-

Ciccarelli, M., et al. (2008). Endothelial α1-adrenoceptors regulate neo-angiogenesis. British Journal of Pharmacology. Retrieved from [Link]

-

Sorriento, D., et al. (2011). Adrenergic Mechanism in the Control of Endothelial Function. Translational Medicine @ UniSa. Retrieved from [Link]

Sources

Technical Guide: Metaraminol Hydrochloride & Cardiomyocyte Second Messenger Systems

Executive Summary

Metaraminol hydrochloride (3-hydroxyphenylisopropanolamine) is a potent sympathomimetic amine often mischaracterized solely as a direct

This guide provides a rigorous technical analysis of how Metaraminol modulates cardiomyocyte contractility and hypertrophy signaling. It distinguishes between the

Part 1: Mechanistic Architecture

The Dual-Action Signaling Complex

Metaraminol's efficacy relies on its structural similarity to norepinephrine. However, the presence of an

The Direct Pathway (

-AR Dominance)

Upon binding to the cardiomyocyte sarcolemma, Metaraminol preferentially targets

-

Receptor:

-Adrenergic Receptor (GPCR).[2] -

Transducer: Heterotrimeric

protein ( -

Effector: Phospholipase C

(PLC -

Second Messengers:

-

Inositol Trisphosphate (

): Binds to -

Diacylglycerol (DAG): Activates Protein Kinase C (PKC), which phosphorylates regulatory proteins (e.g., Troponin I, L-type

channels), modulating myofilament sensitivity and contractility.

-

The Indirect Pathway (The "False Neurotransmitter" Effect)

Metaraminol is actively transported into sympathetic nerve terminals via NET and subsequently into storage vesicles via the Vesicular Monoamine Transporter (VMAT).

-

Displacement: It displaces stoichiometric quantities of endogenous Norepinephrine (NE) into the synaptic cleft.

-

Result: The displaced NE activates cardiomyocyte

-ARs, triggering the classical

Visualization of Signaling Pathways

The following diagram illustrates the bifurcation of Metaraminol signaling in the cardiac microenvironment.

Figure 1: Bifurcation of Metaraminol signaling into Direct (

Part 2: Experimental Protocols

To accurately study Metaraminol, researchers must decouple the direct

Protocol A: Isolation of Direct -Mediated Inotropy

Objective: Eliminate the "False Neurotransmitter" effect to quantify pure

Reagents:

-

Reserpine: Depletes vesicular catecholamine stores.[3]

-

Propranolol (1

M): Blocks residual

Workflow:

-

Animal Pre-treatment: Administer Reserpine (5 mg/kg, i.p.) to the animal model 24 hours prior to heart isolation. This ensures >95% depletion of endogenous myocardial NE.

-

Tissue Preparation: Isolate ventricular cardiomyocytes via enzymatic digestion (Collagenase Type II).

-

Baseline Stabilization: Peruse cells in Tyrode’s solution containing 1

M Propranolol to mask any trace -

Stimulation: Introduce Metaraminol (

to -

Readout: Measure calcium transients using Fura-2 AM. A pure

response will show a slower onset of positive inotropy compared to

Protocol B: Differential Second Messenger Quantification

Objective: Distinguish between

Workflow Visualization:

Figure 2: Experimental design to deconstruct Metaraminol's mixed pharmacology.

Part 3: Data Interpretation & Comparative Pharmacology

The following data table summarizes the expected physiological shifts in cardiomyocytes when treating with Metaraminol versus standard controls.

| Parameter | Metaraminol (Naive Tissue) | Metaraminol (Reserpinized) | Norepinephrine | Phenylephrine |

| Primary Receptor | ||||

| Dominant G-Protein | Mixed | Mixed | ||

| cAMP Levels | Moderate Increase | No Change | High Increase | No Change |

| High Increase | High Increase | High Increase | High Increase | |

| Inotropy | Positive ( | Positive ( | Positive ( | Positive ( |

| Lusitropy | Enhanced (faster relaxation) | Unchanged | Enhanced | Unchanged |

| Arrhythmogenic Potential | Moderate | Low | High | Low |

Critical Analysis

-

The "Lusitropy Gap": If you observe enhanced relaxation (lusitropy) in your Metaraminol-treated cells, you are observing the indirect effect (PKA-mediated phosphorylation of Phospholamban). Pure

stimulation (Reserpinized group) increases contractility without significantly accelerating relaxation. -

Tachyphylaxis: Repeated dosing of Metaraminol in isolated tissue often leads to diminishing returns. This is not receptor desensitization (as seen with

-agonists) but rather the depletion of the presynaptic NE pool available for displacement.

References

-

PubChem. (n.d.). Metaraminol Compound Summary. National Library of Medicine. Retrieved from [Link]

-

DrugBank. (n.d.).[4] Metaraminol: Pharmacology and Mechanism of Action. Retrieved from [Link]

-

Deranged Physiology. (2023). Metaraminol: Mechanism and Pharmacodynamics. Retrieved from [Link]

-

Safer Care Victoria. (2018).[6][7] Metaraminol Clinical Guideline. Retrieved from [Link][6]

-

Life in the Fast Lane (LITFL). (2023). Metaraminol Pharmacology CCC. Retrieved from [Link]

Sources

- 1. derangedphysiology.com [derangedphysiology.com]

- 2. litfl.com [litfl.com]

- 3. derangedphysiology.com [derangedphysiology.com]

- 4. Metaraminol - Wikipedia [en.wikipedia.org]

- 5. Metaraminol | C9H13NO2 | CID 5906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. safercare.vic.gov.au [safercare.vic.gov.au]

- 7. Metaraminol | Safer Care Victoria [safercare.vic.gov.au]

The False Neurotransmitter: A Technical Monograph on Metaraminol’s Evolution

Topic: Historical Perspective on the Development of Metaraminol as a Vasopressor Content Type: Technical Monograph / Whitepaper Audience: Researchers, Medicinal Chemists, and Anesthesiologists

Executive Summary

Metaraminol (Aramine) represents a pivotal chapter in the pharmacopoeia of sympathomimetic amines. Developed in the mid-20th century as a solution to the fleeting half-life of natural catecholamines, it introduced the concept of the "false neurotransmitter"—a molecule that hijacks the storage machinery of the sympathetic nervous system. This guide analyzes the chemical genesis, the dual-mechanistic signaling that defined its rise and fall in septic shock, and its modern renaissance in obstetric anesthesia.

The Catecholamine Dilemma (1950-1954)

In the early 1950s, the clinical management of shock was hamstrung by the pharmacokinetics of natural catecholamines. Epinephrine and norepinephrine, while potent, suffered from rapid enzymatic degradation by Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT), necessitating continuous, high-maintenance infusions.

Merck & Co. sought a synthetic analog that retained vasopressor potency but resisted enzymatic cleavage. The structural solution was alpha-methylation . By adding a methyl group to the alpha-carbon of the ethylamine side chain (creating m-hydroxynorephedrine), researchers achieved two critical breakthroughs:

-

Steric Hindrance: The alpha-methyl group blocked MAO access, significantly extending the elimination half-life.[1]

-

Oral/IM Viability: Unlike norepinephrine, metaraminol could be administered intramuscularly with sustained effect, a logistical triumph for 1950s ward management.

Regulatory Milestone: Metaraminol was approved by the US FDA in September 1954, marketed as Aramine.

Molecular Mechanics: The "False Neurotransmitter" Hypothesis

Metaraminol is unique among vasopressors because it functions as a mixed-acting sympathomimetic . Its efficacy relies on a "Trojan Horse" mechanism known as the False Neurotransmitter hypothesis.

The Dual Pathway[2]

-

Direct Agonism (Primary): Metaraminol binds directly to post-synaptic

-adrenergic receptors on vascular smooth muscle, triggering -

Indirect Displacement (The "False" Mechanism):

-

Metaraminol is a substrate for the Vesicular Monoamine Transporter (VMAT2) .

-

It is actively transported into presynaptic nerve terminals, where it displaces native norepinephrine (NE) from storage vesicles into the synaptic cleft.

-

The Trap: Unlike NE, metaraminol is not degraded by MAO within the neuron. It accumulates in the vesicles, eventually replacing NE entirely. Upon subsequent nerve depolarization, the neuron releases metaraminol (which has lower intrinsic efficacy than NE) rather than norepinephrine.

-

This mechanism explains the historical failure of metaraminol in chronic septic shock: prolonged use led to "tachyphylaxis" (diminishing returns) as native NE stores were depleted and replaced by the weaker "false" transmitter.

Visualization: The False Neurotransmitter Cycle

Caption: Metaraminol enters the neuron, resists MAO degradation, and forces norepinephrine out of vesicles, causing an initial surge in pressure followed by potential depot depletion.

Chemical Genesis: The Henry Reaction Pathway

The synthesis of metaraminol historically utilizes the Henry Reaction (Nitroaldol Condensation) , a robust method for generating beta-hydroxy amines. This pathway allows for the introduction of the alpha-methyl group via nitroethane.

Synthesis Protocol (Historical Reconstruction)

-

Condensation: Reaction of 3-hydroxybenzaldehyde with nitroethane in the presence of a base catalyst to form the nitro-alcohol intermediate.

-

Reduction: Catalytic hydrogenation (using Raney Nickel or Palladium/Carbon) reduces the nitro group to a primary amine.

-

Resolution: The resulting product is a racemic mixture. The biologically active stereoisomer is the (-)-erythro form (1R,2S), requiring resolution with tartaric acid.

Caption: The synthesis relies on the condensation of nitroethane to establish the alpha-methyl carbon skeleton.

Clinical Translation: The Shift in Standard of Care

Metaraminol has largely been replaced by norepinephrine for septic shock due to the tachyphylaxis issue described in Section 2. However, it has found a superior niche in Obstetric Anesthesia (Spinal-induced hypotension).

Comparative Pharmacology: The Obstetric Triumvirate

Recent data suggests Metaraminol is non-inferior to Phenylephrine for maintaining maternal blood pressure (BP) during C-sections, with potentially favorable fetal pH profiles compared to Ephedrine.[3][4][5]

| Parameter | Metaraminol | Phenylephrine | Ephedrine |

| Mechanism | Mixed ( | Direct | Mixed ( |

| Potency Ratio (vs NE) | ~1:20 | ~1:10 | ~1:200 |

| Heart Rate Effect | Reflex Bradycardia (Moderate) | Reflex Bradycardia (Marked) | Tachycardia (Direct |

| Fetal Acidosis Risk | Low | Low | Moderate (increases metabolic rate) |

| Duration | 20–60 mins | 5–10 mins | 10–60 mins |

| Tachyphylaxis | Yes (Vesicle depletion) | No | Yes (Receptor downregulation) |

Experimental Protocol: Assessing Vesicular Displacement

Objective: To validate the "False Neurotransmitter" mechanism by distinguishing direct agonism from indirect NE release. Subject: Isolated rat vas deferens (classic bioassay tissue rich in sympathetic nerve terminals).

Step-by-Step Methodology:

-

Preparation: Suspend isolated rat vas deferens in organ bath containing Krebs-Henseleit solution at 37°C, aerated with 95% O2 / 5% CO2.

-

Control Response: Establish a dose-response curve (DRC) for Metaraminol (

to -

Depletion Phase (The Tyramine/Reserpine Test):

-

Group A (Control): Untreated.

-

Group B (Depleted): Pre-treat animal with Reserpine (5 mg/kg IP) 24 hours prior. Reserpine irreversibly blocks VMAT, emptying NE vesicles.

-

Group C (Denervation): Chemical sympathectomy using 6-hydroxydopamine.

-

-

Challenge: Re-administer Metaraminol to all groups.

-

Validation Criteria (Self-Validating System):

-

If Metaraminol acts solely directly: The DRC in Group B (Reserpine) should match Group A.

-

If Metaraminol acts indirectly : The DRC in Group B should be significantly right-shifted (blunted response) because there is no vesicular NE to displace.

-

Historical Result: Reserpine pre-treatment reduces Metaraminol potency by >50%, confirming the indirect mechanism [1].

-

References

-

Harrison, D. C., et al. (1963).[6] "The mechanism of action of metaraminol (Aramine)." Circulation Research. Link

-

Merck & Co. (1954). "Metaraminol (Aramine) FDA Approval History." Drugs@FDA. Link

-

McDonnell, N. J., et al. (2017).[7] "A randomised double-blind trial of phenylephrine and metaraminol infusions for prevention of hypotension during spinal anaesthesia." Anaesthesia. Link

-

Shore, P. A., et al. (1964). "Depletion of cardiac norepinephrine by metaraminol." Science. Link

-

Ngan Kee, W. D. (2017).[7] "A Randomised Double-Blinded Study of Metaraminol for Preventing Spinal-Induced Hypotension." Anesthesia & Analgesia. Link

Sources

- 1. litfl.com [litfl.com]

- 2. droracle.ai [droracle.ai]

- 3. Frontiers | A Randomized Double-Blinded Dose-dependent Study of Metaraminol for Preventing Spinal-Induced Hypotension in Caesarean Delivery [frontiersin.org]

- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 5. researchgate.net [researchgate.net]

- 6. derangedphysiology.com [derangedphysiology.com]

- 7. A randomised double-blind trial of phenylephrine and metaraminol infusions for prevention of hypotension during spinal and combined spinal-epidural anaesthesia for elective caesarean section - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

HPLC-UV method for quantifying Metaraminol hydrochloride in rodent plasma samples

Application Note: High-Sensitivity HPLC-UV Quantification of Metaraminol in Rodent Plasma

Abstract

Quantifying Metaraminol, a potent sympathomimetic amine, in rodent plasma presents distinct bioanalytical challenges due to its high polarity, low molecular weight, and lack of strong chromophores. Standard Reversed-Phase (RP) chromatography often fails to retain this hydrophilic compound, while protein precipitation methods leave significant matrix interference that hampers UV detection. This guide details a robust Ion-Pairing RP-HPLC method coupled with Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) . This protocol ensures optimal retention, eliminates plasma interferences, and achieves the sensitivity required for pharmacokinetic profiling.

Part 1: Method Development Strategy (Expertise & Logic)

The Chromatographic Challenge: Polarity & Retention

Metaraminol is a polar, basic amine (

-

The Solution: Ion-Pair Chromatography (IPC). We utilize Sodium Hexanesulfonate as an ion-pairing agent. The sulfonate anion pairs with the protonated amine of Metaraminol, forming a neutral, hydrophobic complex that retains well on a C18 stationary phase.

-

Alternative: HILIC (Hydrophilic Interaction Liquid Chromatography) is an option, but IPC is often more robust for UV detection in biological matrices due to better peak shape and solvent compatibility.

Detection Physics: Wavelength Selection

Metaraminol contains a phenolic ring.

-

Primary Maximum (272 nm): This wavelength corresponds to the aromatic ring absorption. While less sensitive than the low-UV range (210 nm), it is significantly more selective . At 272 nm, plasma interferences (lipids, buffer salts) absorb minimally, reducing the baseline noise.

-

Recommendation: Use 272 nm for robust quantification. If higher sensitivity is strictly required (low dosage PK studies), 210-220 nm can be used only if the sample cleanup (SPE) is impeccable.

Sample Cleanup: Why SPE over Protein Precipitation?

-

Protein Precipitation (PPT): Leaves phospholipids and salts that foul the column and cause baseline drift.

-

Liquid-Liquid Extraction (LLE): Metaraminol is too polar to extract efficiently into organic solvents unless the pH is raised significantly (>10), which risks degradation.

-

The Solution: Mixed-Mode Cation Exchange (MCX) SPE. This mechanism binds the drug via both hydrophobic interactions (C18 backbone) and electrostatic attraction (sulfonic acid groups). This allows for a rigorous organic wash to remove neutral lipids before eluting the basic drug, resulting in a "clean" chromatogram essential for UV detection.

Part 2: Experimental Protocol

Chemicals & Reagents

-

Analyte: Metaraminol Bitartrate (Reference Standard).

-

Internal Standard (IS): Phenylephrine Hydrochloride (Structurally homologous, elutes close to Metaraminol but resolved).

-

Solvents: HPLC-grade Methanol (MeOH), Acetonitrile (ACN), Water.

-

Additives: Sodium Hexanesulfonate (Ion-Pair Reagent), Orthophosphoric Acid (85%), Ammonium Hydroxide (

).

Instrumentation & Conditions

-

System: HPLC with UV/Vis or Diode Array Detector (DAD).

-

Column: Phenomenex Gemini C18 (or equivalent end-capped C18),

.-

Note: A "base-deactivated" column is preferred to reduce tailing of amines.

-

-

Mobile Phase:

-

Solvent A: 20% Methanol.

-

Solvent B: 80% Buffer Solution (0.03% Sodium Hexanesulfonate in water, pH adjusted to 3.0 with Phosphoric Acid).

-

Mode: Isocratic elution.[1]

-

-

Flow Rate: 1.0 mL/min.[2]

-

Injection Volume: 20–50

(Large volume possible due to clean SPE). -

Detection: UV at 272 nm .

-

Run Time: ~10–12 minutes.

Sample Preparation (MCX Solid Phase Extraction)

-

Step 1: Pre-treatment

-

Thaw rodent plasma samples at room temperature.

-

Aliquot

plasma into a microcentrifuge tube. -

Add

Internal Standard solution ( -

Add

of -

Vortex for 30s.

-

-

Step 2: SPE Extraction (Oasis MCX 1cc/30mg or equivalent)

-

Condition: 1 mL MeOH.

-

Equilibrate: 1 mL Water.

-

Load: Apply pre-treated plasma sample. Flow rate: ~1 mL/min.[2][3][4]

-

Wash 1 (Aqueous): 1 mL 2% Formic Acid in Water. Removes proteins and salts.

-

Wash 2 (Organic): 1 mL 100% Methanol. Crucial Step: Removes neutral lipids and hydrophobic interferences. The drug remains bound by ionic charge.

-

Elute: 2 x

of 5% Ammonium Hydroxide in Methanol. Rationale: High pH neutralizes the drug, breaking the ionic bond and releasing it.

-

-

Step 3: Reconstitution

-

Evaporate eluate to dryness under Nitrogen stream at 40°C.

-

Reconstitute in

of Mobile Phase. -

Vortex and transfer to autosampler vials.

-

Part 3: Visualization

Diagram 1: MCX Extraction Workflow

This diagram illustrates the "Digital Logic" of the extraction, showing how interferences are selectively removed.

Caption: Selective retention mechanism of Metaraminol on Mixed-Mode Cation Exchange (MCX) resin.

Diagram 2: HPLC System & Separation Logic

Caption: Ion-Pairing mechanism facilitating retention of polar Metaraminol on a hydrophobic C18 column.

Part 4: Method Validation & Data Analysis

Expected Performance Metrics

| Parameter | Acceptance Criteria | Notes |

| Linearity | Range: 50 – 5000 ng/mL | |

| Lower Limit of Quantitation (LLOQ) | ~50 ng/mL | Signal-to-Noise ratio |

| Accuracy | 85 – 115% | At LLOQ: 80 – 120% |

| Precision (CV%) | Intra- and Inter-day | |

| Recovery | Comparison of extracted vs. unextracted std | |

| Stability | 24h autosampler, 3 freeze-thaw cycles |

Troubleshooting Guide

-

Problem: Early Elution / Poor Retention.

-

Root Cause: Insufficient ion-pairing agent or pH too high (amine not ionized).

-

Fix: Ensure pH is 3.0. Increase Hexanesulfonate concentration to 0.05%.

-

-

Problem: Noisy Baseline at 272 nm.

-

Root Cause: Incomplete lipid removal during SPE.

-

Fix: Increase the volume of the Methanol wash step in SPE. Ensure the "Elute" step does not contain excess water.

-

-

Problem: Tailing Peak.

-

Root Cause: Interaction with residual silanols on the column.

-

Fix: Add 0.1% Triethylamine (TEA) to the mobile phase (competes for silanol sites) or use a newer generation "Base-Deactivated" C18 column.

-

References

-

Li, H., et al. (2012). "RP-HPLC determination of related substance and content in metaraminol bitartrate and its injection." West China Journal of Pharmaceutical Sciences.

-

Van Dort, M. E., et al. (1999).[5] "Direct Chromatographic Resolution and Isolation of the Four Stereoisomers of meta-Hydroxyphenylpropanolamine." Chirality.

-

Waters Corporation. "Oasis MCX Extraction Protocol for Basic Drugs in Plasma." Waters Application Notes.

-

U.S. Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry."

-

Deranged Physiology. "Metaraminol Pharmacokinetics and Stability."

Sources

- 1. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [HPLC method for determination of tramadol hydrochloride in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ion-pair supercritical fluid chromatography of metoprolol and related amino alcohols on diol silica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

Application Note: High-Precision Characterization of Alpha-Adrenergic Responsiveness in Experimental Priapism using Metaraminol

Abstract & Scientific Rationale

This Application Note details the protocol for using Metaraminol hydrochloride to characterize the pathophysiology of experimental priapism.

Critical Clarification on Mechanism:

While the prompt references "inducing" priapism with Metaraminol, it is scientifically imperative to clarify that Metaraminol is a potent

In a valid priapism model (e.g., Sickle Cell Disease transgenic mice or opiate-withdrawal models), the cavernous tissue becomes resistant to endogenous sympathetic tone. The "Metaraminol Challenge" described herein is the gold-standard assay to measure this resistance, providing a functional readout of receptor competence.

Key Applications

-

Phenotypic Validation: Confirming the "priapic" phenotype in transgenic or drug-induced animal models.

-

Efficacy Profiling: Testing novel therapeutic agents intended to restore

-adrenergic sensitivity. -

Receptor Kinetics: Studying the uncoupling of G-protein signaling pathways in hypoxic cavernous tissue.

Molecular Mechanism & Signaling Pathway

To understand the experimental design, one must visualize the signaling failure that Metaraminol detects. In healthy tissue, Metaraminol binds

Figure 1: The signal transduction pathway targeted by Metaraminol. In priapism models, the link between the Receptor and Gq protein is often compromised by oxidative stress.

Experimental Protocol: The Metaraminol Challenge

This protocol describes the setup for a rat model (Sprague-Dawley, 300–350g), the most common species for hemodynamic penile studies.

Materials & Reagents

-

Metaraminol Bitartrate: Stock solution (10 mg/mL).

-

Vehicle: Sterile Saline (0.9% NaCl).[1]

-

Anesthesia: Ketamine (100 mg/kg) + Xylazine (5 mg/kg) IP.

-

Instrumentation:

-

PE-50 polyethylene tubing (heparinized).

-

Pressure Transducer (e.g., Biopac or ADInstruments).

-

25G or 26G needles for intracavernosal injection.

-

Data Acquisition System (Sample rate > 100 Hz).

-

Preparation of Metaraminol Solutions

Metaraminol is less potent than Phenylephrine (approx. 5:1 ratio). Precise dilution is critical to avoid systemic hypertensive crisis.

| Target Dose (Rat) | Concentration Required | Injection Volume | Preparation (from 10mg/mL Stock) |

| Low (10 µg) | 100 µg/mL | 100 µL | 10 µL Stock + 990 µL Saline |

| Med (50 µg) | 500 µg/mL | 100 µL | 50 µL Stock + 950 µL Saline |

| High (100 µg) | 1000 µg/mL | 100 µL | 100 µL Stock + 900 µL Saline |

Surgical Instrumentation Workflow

-

Anesthesia Induction: Administer Ketamine/Xylazine. Verify loss of pedal reflex.

-

Carotid Cannulation: Isolate the right carotid artery.[2][3] Insert PE-50 tubing connected to a transducer to monitor Mean Arterial Pressure (MAP). Critical: Systemic blood pressure must be stable to interpret intracavernosal pressure (ICP) changes.

-

Cavernous Nerve Isolation: Expose the pelvic plexus via a midline laparotomy. Identify the Cavernous Nerve (CN) posterolateral to the prostate.[3]

-

Crural Cannulation: Insert a 25G needle connected to PE-50 tubing into the crus of the corpus cavernosum. This measures Intracavernosal Pressure (ICP).[2][4][5]

The Challenge Protocol (Step-by-Step)

This assay tests the tissue's ability to detumesce (soften) in response to Metaraminol after an erection is induced.

Figure 2: Experimental workflow for the Metaraminol Challenge.

Step 1: Induce Erection

-

Apply electrical stimulation to the Cavernous Nerve (5V, 20Hz, 60s) OR inject a vasodilator (Papaverine 1mg/kg).

-

Confirm ICP rises to ~80-90% of MAP (Full Erection).

Step 2: The Metaraminol Challenge

-

At the peak of erection (or 60 seconds into a sustained priapic state), inject Metaraminol (10–50 µg) directly into the corpus cavernosum.

-

Note: Volume must not exceed 100 µL to avoid volume-induced pressure artifacts.

Step 3: Data Acquisition

-

Record the Drop Rate : How fast does ICP return to baseline?

-

Record the Nadir : Does it return to flaccidity (<15 mmHg) or remain partially erect?

Data Analysis & Interpretation

The following table guides the interpretation of results comparing a Control animal to a Priapism Model (e.g., Sickle Cell or eNOS deficient).

| Parameter | Control Group (Healthy) | Priapism Model (Pathologic) | Physiological Interpretation |

| Response to Metaraminol | Rapid Detumescence | Delayed or Absent Response | |

| Time to 50% Drop | < 20 seconds | > 60 seconds (or never) | Impaired smooth muscle contractility. |

| Systemic MAP | Transient rise (<10%) | Significant rise (>20%) | "Leakage" into systemic circulation due to failure of penile vasoconstriction. |

| Dose Required | Low (10 µg) | High (>100 µg) | Right-shift in dose-response curve (Resistance). |

Calculation of Erectile Capability

Normalize all ICP data to the Mean Arterial Pressure (MAP) to account for systemic fluctuations:

-

Priapic Failure: If Metaraminol is injected and the Ratio remains

, the animal exhibits Ischemic Priapism phenotype (failure of detumescence mechanisms).

Safety & Troubleshooting

-

Systemic Hypertension: Metaraminol is a potent systemic vasoconstrictor. If the drug flushes out of the penis immediately (venous leak), the rat may experience a hypertensive spike. Monitor MAP closely. If MAP spikes >180 mmHg, terminate the experiment to prevent stroke/hemorrhage artifacts.

-

Clotting: In ischemic priapism models, blood in the cavernosa may clot. Heparinize the recording line (50 U/mL) and flush periodically if the waveform dampens.

References

-

Tsai, S. K., & Hong, C. Y. (1990). Intracavernosal metaraminol for treatment of intraoperative penile erection.

- Relevance: Establishes the clinical baseline for Metaraminol as a detumescent agent.

-

Burnett, A. L., & Bivalacqua, T. J. (2011). Priapism: Current Principles and Practice. Urologic Clinics of North America.

- Relevance: Defines the molecular mechanisms of alpha-adrenergic dysregul

-

Claudino, M. A., et al. (2004). The role of the nitric oxide-cyclic GMP pathway in the priapism seen in scorpion envenoming. Toxicon.

- Relevance: Demonstrates experimental induction of priapism and the use of pharmacological challenges to verify the mechanism.

-

Zhao, S., et al. (2017).

- Relevance: Provides the foundational surgical technique for ICP monitoring required for this assay.

-

Mo, Y., et al. (2022). Comparison of Metaraminol, Phenylephrine, and Norepinephrine Infusion for Prevention of Hypotension.[6][7] Drug Design, Development and Therapy.

- Relevance: Establishes the potency ratios (approx 5:1 Metaraminol:Phenylephrine)

Sources

- 1. research.iu.edu [research.iu.edu]

- 2. A protocol for assessment of intracavernosal pressure in a rat model [protocols.io]

- 3. Comparison of two cannulation methods for assessment of intracavernosal pressure in a rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intracavernosal Pressure Recording to Evaluate Erectile Function in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Intracavernosal Pressure Recording to Evaluate Erectile Function in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of Metaraminol, Phenylephrine, and Norepinephrine Infusion for Prevention of Hypotension During Combined Spinal-Epidural Anaesthesia for Elective Caesarean Section: A Three-Arm, Randomized, Double-Blind, Non-Inferiority Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of Metaraminol, Phenylephrine, and Norepinephrine Infusion for Prevention of Hypotension During Combined Spinal-Epidural Anaesthesia for Elective Caesarean Section: A Three-Arm, Randomized, Double-Blind, Non-Inferiority Trial - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Optimizing Metaraminol hydrochloride dosage to avoid reflex bradycardia in research animals

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide is designed to provide researchers with the necessary information to safely and effectively use Metaraminol hydrochloride in their animal models. As a potent sympathomimetic agent, Metaraminol is a valuable tool for managing hypotension in experimental settings. However, its use requires a nuanced understanding of its pharmacology to mitigate potential side effects, most notably reflex bradycardia. This guide offers practical advice, troubleshooting protocols, and frequently asked questions to help you optimize your experimental outcomes while ensuring the welfare of your research animals.

Understanding Metaraminol and Reflex Bradycardia

Metaraminol hydrochloride is a sympathomimetic amine that exerts its effects through both direct and indirect actions on the adrenergic system.[1] Its primary mechanism involves the direct agonism of α-1 adrenergic receptors, leading to peripheral vasoconstriction and a subsequent increase in both systolic and diastolic blood pressure.[2][3] Additionally, it indirectly stimulates the release of norepinephrine from sympathetic nerve endings, further enhancing its pressor effect.[3][4]

The very efficacy of Metaraminol in raising blood pressure can trigger a compensatory physiological response known as reflex bradycardia. This is a baroreceptor-mediated reflex where the increase in arterial pressure is sensed by baroreceptors in the aortic arch and carotid sinuses. This sensory input leads to an increase in vagal tone and a decrease in sympathetic outflow to the heart, resulting in a slowed heart rate.[5] While this is a normal physiological response, in an experimental setting, significant bradycardia can compromise cardiac output and tissue perfusion, potentially confounding study results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Metaraminol hydrochloride?

A1: Metaraminol is a sympathomimetic agent that primarily acts as a potent α-1 adrenergic receptor agonist, causing vasoconstriction of peripheral blood vessels.[2][3] This action increases systemic vascular resistance, leading to a rise in blood pressure. It also has a minor β-1 adrenergic agonist effect and an indirect action of releasing norepinephrine from nerve terminals.[1][3]

Q2: Why does Metaraminol cause reflex bradycardia?

A2: The increase in blood pressure induced by Metaraminol is detected by baroreceptors in the major arteries. This triggers a reflex arc that increases parasympathetic (vagal) nerve activity to the heart and decreases sympathetic activity, resulting in a slower heart rate.[5] This is the body's natural mechanism to counteract a rapid rise in blood pressure.

Q3: What are the onset and duration of action of Metaraminol?

A3: When administered intravenously, Metaraminol has a rapid onset of action, typically within 1-2 minutes.[1] Its effects can last for 20 to 60 minutes.[1]

Q4: Can Metaraminol be administered via routes other than intravenous?

A4: While intravenous administration is the most common and reliable route for acute hypotension, Metaraminol can also be administered intramuscularly (IM) or subcutaneously (SC).[6] However, the onset of action will be slower, and absorption can be more variable.

Q5: Are there any known drug interactions I should be aware of?

A5: Yes, certain drugs can potentiate the effects of Metaraminol. These include monoamine oxidase inhibitors (MAOIs) and tricyclic antidepressants, which can enhance the pressor response. Use with certain anesthetics like halothane may increase the risk of cardiac arrhythmias.[7]

Troubleshooting Guide: Managing Reflex Bradycardia

Encountering reflex bradycardia is a common challenge when using Metaraminol. This guide provides a systematic approach to troubleshooting and managing this side effect.

Initial Assessment:

-

Confirm True Bradycardia: Ensure the heart rate reading is accurate and not an artifact of monitoring equipment.

-

Evaluate Hemodynamic Status: Assess the overall cardiovascular status. Is the bradycardia accompanied by a drop in mean arterial pressure (MAP)? Is there evidence of poor perfusion (e.g., changes in mucous membrane color)?

-

Review Dosage: Confirm the correct dose and infusion rate were administered. Calculation errors are a common source of adverse effects.

Troubleshooting Steps:

| Issue | Potential Cause | Recommended Action |

| Mild to Moderate Bradycardia with Stable MAP | Expected physiological response. | Continue to monitor closely. If the heart rate remains stable and the animal is well-perfused, no immediate intervention may be necessary. Consider a slight reduction in the infusion rate if the bradycardia persists or worsens. |

| Severe Bradycardia with a Drop in MAP | Excessive Metaraminol dose or individual animal sensitivity. | 1. Immediately decrease or stop the Metaraminol infusion. 2. Consider administering an anticholinergic agent. Glycopyrrolate (0.005-0.01 mg/kg IV) or Atropine (0.02-0.04 mg/kg IV) can be used to counteract the vagal tone and increase heart rate.[8][9] Glycopyrrolate is often preferred for its longer duration of action and less pronounced tachycardia.[10][11]3. Administer intravenous fluids to support blood pressure if necessary. |

| Bradycardia Unresponsive to Anticholinergics | Underlying cardiac issue or severe anesthetic-induced depression. | 1. Re-evaluate the anesthetic plane. Deep anesthesia can exacerbate bradycardia.2. Ensure adequate oxygenation and ventilation. 3. Consult with a veterinarian. Further diagnostic investigation may be required. |

| Tachyphylaxis (Decreased Response to Metaraminol) | Depletion of norepinephrine stores with prolonged use. | Consider switching to a direct-acting vasopressor like norepinephrine. |

Signaling Pathway of Metaraminol-Induced Pressor Response and Reflex Bradycardia

Caption: Metaraminol's mechanism and the resulting reflex bradycardia.

Experimental Protocols

Dose-Response Study for Optimizing Metaraminol Dosage

This protocol provides a framework for determining the optimal dose of Metaraminol in your specific animal model and experimental conditions. All procedures must be approved by your institution's Institutional Animal Care and Use Committee (IACUC).

Objective: To identify the dose of Metaraminol that achieves the target mean arterial pressure (MAP) with minimal impact on heart rate.

Materials:

-

Metaraminol hydrochloride solution

-

Sterile saline for dilution

-

Infusion pump

-

Cardiovascular monitoring equipment (ECG, blood pressure monitor)

-

Anesthetized and instrumented research animal

Procedure:

-

Animal Preparation: Anesthetize the animal according to your approved protocol. Surgically place catheters for intravenous drug administration and direct arterial blood pressure monitoring. Allow the animal to stabilize for at least 15-20 minutes before starting the experiment.

-

Baseline Measurement: Record baseline cardiovascular parameters (heart rate, systolic, diastolic, and mean arterial pressure) for at least 10 minutes to ensure stability.

-

Dose Escalation:

-

Begin with a low-dose continuous rate infusion (CRI) of Metaraminol. A starting point for many species is in the range of 1-5 µg/kg/min.[12]

-

Administer the infusion for a set period (e.g., 10-15 minutes) to allow the drug to reach a steady state.

-

Continuously monitor and record cardiovascular parameters.

-

If the target MAP is not achieved, incrementally increase the infusion rate. Allow for a stabilization period at each new dose.

-

-

Data Collection: Record the heart rate and blood pressure at each dose level once a steady state is reached.

-

Termination: Once the target MAP is achieved or adverse effects such as severe bradycardia are observed, gradually wean the animal off the infusion. Abrupt cessation can cause hypotension.[7]

-

Data Analysis: Plot the dose of Metaraminol against the change in MAP and heart rate to determine the optimal therapeutic window.

Experimental Workflow for Dose-Response Study

Caption: Workflow for a Metaraminol dose-response study.

Recommended Starting Doses

The optimal dose of Metaraminol can vary significantly between species. The following table provides suggested starting doses based on available literature. It is crucial to perform a dose-response study to determine the appropriate dose for your specific experimental conditions.

| Animal Model | Bolus Dose (IV) | Continuous Rate Infusion (IV) | Source(s) |

| Rat | 100-400 µg/kg (experimental) | No specific data found; start low and titrate. | [4] |

| Mouse | No specific data found; start low and titrate. | No specific data found; start low and titrate. | |

| Rabbit | No specific data found; start low and titrate. | No specific data found; start low and titrate. | |

| Dog | 5-20 µg/kg (for similar α-agonists) | 0.1-0.5 µg/kg/min (for similar α-agonists) | [13] |

| Pig (Miniature) | Not specified | Start at 1 µg/kg/min | [12] |

| Horse | Not specified | 1-4 µg/kg/min | [12] |

Note: Data for rodents is limited. The provided rat dose is from an experimental context and may not be suitable for all studies. Extreme caution and careful dose titration are advised.

Cardiovascular Monitoring in Research Animals

Robust cardiovascular monitoring is essential for both animal welfare and data integrity when using vasopressors.

Essential Parameters to Monitor:

-

Heart Rate and Rhythm: Continuous electrocardiogram (ECG) monitoring is the gold standard.

-

Blood Pressure:

-

Direct (Invasive) Monitoring: An arterial catheter provides continuous and accurate blood pressure measurements (systolic, diastolic, and mean). This is the preferred method for studies involving significant hemodynamic changes.

-

Indirect (Non-invasive) Monitoring: Methods like Doppler or oscillometry can be used, but may be less reliable in hypotensive or very small animals.

-

-

Mucous Membrane Color and Capillary Refill Time: These provide a qualitative assessment of peripheral perfusion.

IACUC Considerations:

Your Institutional Animal Care and Use Committee (IACUC) protocol should detail your monitoring plan. This includes:

-

The specific parameters to be monitored.

-

The frequency of monitoring (continuous or intermittent).

-

The intervention plan for adverse events (e.g., severe bradycardia, hypertension).

-

Justification for the use of vasopressors and the chosen monitoring methods.

Always adhere to your institution's specific IACUC guidelines and consult with veterinary staff when developing your protocols.[14]

References

-

MIMS Philippines. (n.d.). Metaraminol. MIMS. Retrieved from [Link]

-

Critical Care Compendium. (2025, July 18). Metaraminol. LITFL. Retrieved from [Link]

-

NHS Scotland. (2023, August 14). Metaraminol (Critical Care Formulary). Right Decisions. Retrieved from [Link]

-

Dr.Oracle. (2025, March 18). What is the mechanism of action of metaraminol? Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Metaraminol. PubChem. Retrieved from [Link]

-

University of Arizona. (n.d.). Guidelines on Administration of Substances to Laboratory Animals. Research A-Z. Retrieved from [Link]

-

EMed. (n.d.). Metaraminol preparation. Retrieved from [Link]

-

WSAVA. (2003). Management of Anesthetic Complications. VIN. Retrieved from [Link]

-

Medinfo Galway. (n.d.). Metaraminol (as bitartrate) Intravenous for Adults. Retrieved from [Link]

-

Cardiff and Vale University Health Board. (2020, November 22). Metaraminol ICU SOP 028. Retrieved from [Link]

-

Safer Care Victoria. (n.d.). Metaraminol. Retrieved from [Link]

-

The University of Iowa. (n.d.). Anesthesia (Guideline). Vertebrate Animal Research. Retrieved from [Link]

-

Deranged Physiology. (2025, December 5). Metaraminol. Retrieved from [Link]

-

Olson, M. E., & Vizzutti, D. (2025, August 5). The parasympatholytic effects of atropine sulfate and glycopyrrolate in rats and rabbits. Canadian Journal of Veterinary Research, 59(3), 195-200. Retrieved from [Link]

-

Royal Hobart Hospital. (2020, April 16). CLINICAL METARAMINOL Infusion If ongoing metaraminol is required, prescribe as outlined below. Retrieved from [Link]

-

Martins, T. P., et al. (2026, January 2). Metaraminol in reverting hypotension in equine anesthesia with isoflurane and dexmedetomidine: Case report. ResearchGate. Retrieved from [Link]

-

Mirakhur, R. K., & Dundee, J. W. (1983). Glycopyrrolate versus atropine for preventing bradycardia induced by neostigmine injection after general anesthesia surgery: a randomized open, parallel-controlled multicenter clinical trial. Journal of the Royal Society of Medicine, 76(11), 941-944. Retrieved from [Link]

-

Hofmeister, E. H., Keenan, K., & Egger, C. M. (2005). Dobutamine-induced bradycardia in a dog. Veterinary Anaesthesia and Analgesia, 32(2), 107-111. Retrieved from [Link]

-

ClinicalTrials.gov. (2019, March 14). Effect of Atropine or Glycopyrrolate on the Prevention of Bradycardia During Sedation Using Dexmedetomidine in Adult Patients Undergoing Lower Extremity Surgery Under Spinal Anesthesia. Veeva. Retrieved from [Link]

-

Indiana University. (n.d.). Guidelines for Anesthesia and Analgesia in Rats. IU Research. Retrieved from [Link]

-

UI Health Care. (n.d.). Vasopressin Guidelines RG. Retrieved from [Link]

-

CABI Digital Library. (n.d.). Small Animal Anesthesia. Retrieved from [Link]

-

Tsai, Y. C., et al. (2006). Dose-response of vasopressin in a rat model of asphyxial cardiac arrest. Resuscitation, 70(3), 459-466. Retrieved from [Link]

-

DVM360. (n.d.). Using inotropes and vasopressors in anesthesia (Proceedings). Retrieved from [Link]

-

MSPCA-Angell. (n.d.). Anticholinergics in Dogs and Cats. Retrieved from [Link]

-

Veterian Key. (2017, September 3). Anticholinergic Drugs. Retrieved from [Link]

-

Buttner, R. (2020, July 26). Pharm 101: Metaraminol. LITFL. Retrieved from [Link]

-

EVECC 2022 Congress. (n.d.). Gary Stamp Memorial Lecture: Vasopressors in Emergency and Critical Care. VIN. Retrieved from [Link]

-

Medsafe. (n.d.). Metaraminol 0.5 mg/mL solution for injection. Retrieved from [Link]

-

University of Louisville. (n.d.). Rodent Anesthesia. Retrieved from [Link]

Sources

- 1. safercare.vic.gov.au [safercare.vic.gov.au]

- 2. research.iu.edu [research.iu.edu]